molecular formula C9H13N3Na3O14P3 B12929858 Cytidine 5'-triphosphate trisodium salt

Cytidine 5'-triphosphate trisodium salt

Cat. No.: B12929858
M. Wt: 549.10 g/mol
InChI Key: HZQKYJNQQBPWQM-LLWADOMFSA-K
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Description

Cytidine 5’-triphosphate trisodium salt is a nucleoside triphosphate with a pyrimidine ring, which is present in RNA. It is a high-energy molecule and acts as a substrate for RNA synthesis. This compound also plays a crucial role in the synthesis of glycerophospholipids and the glycosylation of proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

Cytidine 5’-triphosphate trisodium salt can be synthesized through various chemical routes. One common method involves the phosphorylation of cytidine monophosphate using phosphorylating agents such as phosphorus oxychloride or pyrophosphate in the presence of a base . The reaction typically occurs in an aqueous medium and requires careful control of pH and temperature to ensure high yield and purity.

Industrial Production Methods

In industrial settings, the production of cytidine 5’-triphosphate trisodium salt often involves enzymatic synthesis. Enzymes such as nucleoside diphosphate kinase can catalyze the transfer of phosphate groups to cytidine diphosphate, forming cytidine 5’-triphosphate. This method is preferred for large-scale production due to its efficiency and specificity .

Chemical Reactions Analysis

Types of Reactions

Cytidine 5’-triphosphate trisodium salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cytidine 5’-triphosphate trisodium salt is unique due to its specific role in RNA synthesis and its involvement in the synthesis of glycerophospholipids and protein glycosylation. Unlike ATP, which is primarily an energy carrier, cytidine 5’-triphosphate trisodium salt has specialized functions in nucleic acid and lipid metabolism .

Properties

Molecular Formula

C9H13N3Na3O14P3

Molecular Weight

549.10 g/mol

IUPAC Name

trisodium;[[[(2R,3S,4R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] hydrogen phosphate

InChI

InChI=1S/C9H16N3O14P3.3Na/c10-5-1-2-12(9(15)11-5)8-7(14)6(13)4(24-8)3-23-28(19,20)26-29(21,22)25-27(16,17)18;;;/h1-2,4,6-8,13-14H,3H2,(H,19,20)(H,21,22)(H2,10,11,15)(H2,16,17,18);;;/q;3*+1/p-3/t4-,6-,7-,8-;;;/m1.../s1

InChI Key

HZQKYJNQQBPWQM-LLWADOMFSA-K

Isomeric SMILES

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

Canonical SMILES

C1=CN(C(=O)N=C1N)C2C(C(C(O2)COP(=O)([O-])OP(=O)([O-])OP(=O)(O)[O-])O)O.[Na+].[Na+].[Na+]

Origin of Product

United States

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